5-Bromo-6-methyl-3-pyridinecarboxaldehyde

Descripción general

Descripción

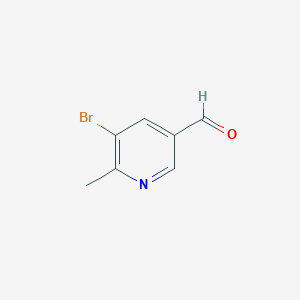

5-Bromo-6-methyl-3-pyridinecarboxaldehyde is a brominated derivative of pyridinecarboxaldehyde, characterized by the presence of a bromo group at the 5th position and a methyl group at the 6th position on the pyridine ring. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Synthetic Routes and Reaction Conditions:

From Pyridine Derivatives: One common synthetic route involves the bromination of 6-methyl-3-pyridinecarboxaldehyde using brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable catalyst.

From Pyridine Aldehydes: Another approach is the alkylation of 5-bromo-3-pyridinecarboxaldehyde using methylating agents like methyl iodide under controlled conditions.

Industrial Production Methods: In an industrial setting, the compound is typically synthesized through large-scale bromination reactions, ensuring high purity and yield. The process involves careful control of reaction parameters such as temperature, pressure, and the concentration of reagents to optimize the production efficiency.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol, resulting in 5-bromo-6-methyl-3-pyridinecarboxylic acid.

Substitution: The bromo group can be substituted with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Substitution: Nucleophiles like sodium azide (NaN₃) or potassium iodide (KI) are used in substitution reactions.

Major Products Formed:

Oxidation: 5-Bromo-6-methyl-3-pyridinecarboxylic acid.

Reduction: 5-Bromo-6-methyl-3-pyridinecarboxylic alcohol.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Chemistry

5-Bromo-6-methyl-3-pyridinecarboxaldehyde serves as a crucial intermediate in the synthesis of various organic compounds. It can undergo several chemical transformations, including:

- Oxidation : Converts to 5-Bromo-6-methyl-3-pyridinecarboxylic acid.

- Reduction : Forms 5-Bromo-6-methyl-3-pyridinecarboxylic alcohol.

- Substitution Reactions : Reacts with nucleophiles to yield various substituted pyridine derivatives.

These reactions highlight its versatility as a synthetic precursor in organic chemistry.

Biological Applications

Enzyme Inhibitors and Drug Discovery

The compound has been investigated for its potential role in drug discovery, particularly as an enzyme inhibitor. Studies have shown that it can bind to specific enzymes, thereby modulating their activity. This property is particularly relevant in the development of pharmaceuticals targeting various diseases .

Case Study: Enzyme Inhibition

Research indicates that derivatives of this compound can inhibit key enzymes involved in metabolic pathways. For instance, its derivatives have been evaluated for anti-thrombolytic activity and biofilm inhibition, demonstrating potential therapeutic applications against bacterial infections and thrombotic disorders .

Industrial Applications

Agrochemicals and Dyes

In the industrial sector, this compound is utilized in the production of agrochemicals and dyes. Its ability to participate in chemical reactions that yield colorants makes it valuable for the dye manufacturing industry.

Mecanismo De Acción

The mechanism by which 5-Bromo-6-methyl-3-pyridinecarboxaldehyde exerts its effects depends on its specific application. For instance, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate interaction. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.

Comparación Con Compuestos Similares

6-Methoxy-3-pyridinecarboxaldehyde: Similar structure but with a methoxy group instead of a bromo group.

5-Bromo-2-methoxypyridine: A pyridine derivative with a bromo group at the 5th position and a methoxy group at the 2nd position.

Uniqueness: 5-Bromo-6-methyl-3-pyridinecarboxaldehyde is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of both bromo and methyl groups on the pyridine ring provides distinct chemical properties compared to other pyridine derivatives.

Actividad Biológica

5-Bromo-6-methyl-3-pyridinecarboxaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available data on its biological properties, including anticancer effects, enzyme inhibition, and other pharmacological activities.

This compound (CAS 1174028-20-6) is characterized by the following chemical structure:

- Molecular Formula : C7H6BrN1O

- Molecular Weight : 200.03 g/mol

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In a study examining various thiosemicarbazone derivatives, it was found that this compound exhibited significant cytotoxicity against several human tumor cell lines. The IC50 values ranged from 3.36 to 21.35 μM, indicating a potent antiproliferative effect compared to standard chemotherapeutics like 5-fluorouracil (5-FU) .

| Cell Line | IC50 (μM) | Selectivity Index (SI) |

|---|---|---|

| M14 | 3.36 | 1.82 |

| HuTu80 | 21.35 | N/A |

| MCF7 | N/A | N/A |

2. Enzyme Inhibition

This compound has been identified as an inhibitor of specific enzymes, which may contribute to its biological activity. In particular, it has been shown to inhibit certain nicotinamidase enzymes in Caenorhabditis elegans, suggesting potential applications in metabolic regulation . The kinetic parameters for enzyme inhibition were determined using a GDH coupled assay, revealing significant interaction with nicotinamide concentrations.

3. Antimicrobial Activity

The compound also demonstrates antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents. Preliminary studies indicate that it may inhibit the growth of various bacterial strains, although detailed mechanisms and efficacy need further exploration.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of this compound:

- Anticancer Evaluation : A study reported that this compound showed promising results against human cancer cell lines, suggesting its potential as a lead compound for drug development .

- Enzyme Interaction Studies : Kinetic studies provided insights into how this compound interacts with metabolic enzymes, which could lead to therapeutic applications in metabolic disorders .

- Comparative Analysis : A comparative analysis with other pyridine derivatives indicated that this compound possesses superior biological activity, particularly in inhibiting cell proliferation .

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at the 5-position undergoes palladium-catalyzed cross-coupling with arylboronic acids. This reaction is critical for constructing biaryl systems, as demonstrated in structurally related pyridine derivatives .

| Reaction Parameters | Details |

|---|---|

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) |

| Base | Potassium phosphate (K₃PO₄) |

| Solvent | Ethanol/water or dimethylformamide (DMF) |

| Temperature | 80–100°C |

| Yield Range | 60–85% (depending on boronic acid substituents) |

Example Reaction :

5-Bromo-6-methyl-3-pyridinecarboxaldehyde + Phenylboronic acid → 5-Phenyl-6-methyl-3-pyridinecarboxaldehyde .

Key Mechanistic Steps :

-

Oxidative addition of Pd(0) to the C–Br bond.

-

Transmetallation with the boronic acid.

Nucleophilic Addition at the Aldehyde Group

The aldehyde functionality participates in nucleophilic additions, forming secondary alcohols or imines under controlled conditions .

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Grignard Addition | RMgX (R = alkyl/aryl), THF, 0°C to RT | Secondary alcohol derivatives |

| Hydride Reduction | NaBH₄ or LiAlH₄, ethanol, RT | 6-Methyl-3-pyridinemethanol |

| Condensation with Amines | Primary amines, ethanol, reflux | Schiff bases (imines) |

Notes :

-

The electron-withdrawing pyridine ring enhances the electrophilicity of the aldehyde, facilitating nucleophilic attack.

-

Steric hindrance from the 6-methyl group may slow reactions with bulky nucleophiles .

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom can be replaced via SNAr under strongly basic conditions, though activation by electron-withdrawing groups is required .

| Reaction | Conditions | Product |

|---|---|---|

| Methoxylation | NaOMe, CuI, DMF, 120°C | 5-Methoxy-6-methyl-3-pyridinecarboxaldehyde |

| Amination | NH₃ (aq.), CuBr, 100°C | 5-Amino-6-methyl-3-pyridinecarboxaldehyde |

Limitations :

-

Low reactivity due to moderate electron deficiency of the pyridine ring.

-

Harsh conditions (elevated temperatures, strong bases) are typically required .

Oxidation and Reduction Reactions

The aldehyde group can be selectively oxidized or reduced without affecting the bromine substituent.

| Transformation | Reagents | Outcome |

|---|---|---|

| Oxidation to Carboxylic Acid | KMnO₄, H₂O, 80°C | 5-Bromo-6-methylnicotinic acid |

| Reduction to Alcohol | NaBH₄, MeOH, 0°C | 6-Methyl-3-pyridinemethanol |

Mechanistic Insight :

-

Oxidation proceeds via radical intermediates in acidic aqueous media.

-

Reduction with NaBH₄ is stereospecific and preserves the pyridine ring integrity.

Metal-Halogen Exchange Reactions

The bromine atom can undergo exchange with organometallic reagents, enabling further functionalization .

| Reagent | Conditions | Product |

|---|---|---|

| n-BuLi | THF, −78°C | Lithiated intermediate for C–C coupling |

| Grignard Reagents | RMgX, −20°C to RT | Alkylated pyridine derivatives |

Application Example :

Lithiation followed by quenching with electrophiles (e.g., CO₂) yields carboxylated products .

Cycloaddition and Heterocycle Formation

The aldehyde group participates in condensation reactions to form fused heterocycles.

| Reaction | Partners | Product |

|---|---|---|

| Knoevenagel Condensation | Malononitrile, piperidine catalyst | Cyanopyridine derivatives |

| Paal-Knorr Synthesis | 1,3-Diketones, acid catalyst | Pyrrole-fused pyridines |

Key Consideration :

-

The electron-deficient pyridine ring directs regioselectivity in cycloadditions.

Photochemical Reactions

Under UV light, the C–Br bond undergoes homolytic cleavage, generating aryl radicals for polymerization or cross-coupling .

Conditions :

-

Solvent: Benzene or acetonitrile.

-

Wavelength: 254 nm.

Application :

Radical-initiated C–H functionalization of alkanes or alkenes .

Propiedades

IUPAC Name |

5-bromo-6-methylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO/c1-5-7(8)2-6(4-10)3-9-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOKBWADWPYRVJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40704398 | |

| Record name | 5-Bromo-6-methylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40704398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1174028-20-6 | |

| Record name | 5-Bromo-6-methylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40704398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.